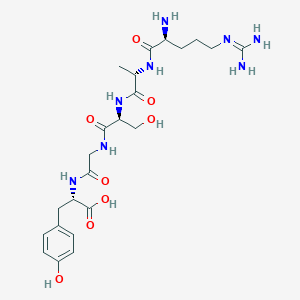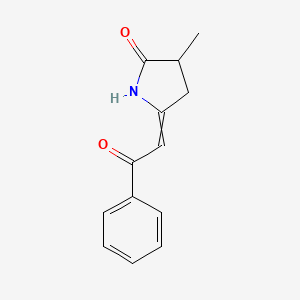
3-Methyl-5-(2-oxo-2-phenylethylidene)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(2-oxo-2-phenylethylidene)pyrrolidin-2-one is a heterocyclic compound with a pyrrolidinone core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both a pyrrolidinone ring and a phenylethylidene group makes it a versatile intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(2-oxo-2-phenylethylidene)pyrrolidin-2-one typically involves the condensation of 3-methylpyrrolidin-2-one with benzaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction proceeds via the formation of an intermediate imine, which then undergoes cyclization to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-5-(2-oxo-2-phenylethylidene)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as alcohols.
Substitution: The phenylethylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N5-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-serylglycyl-L-tyrosine exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies involving molecular docking and biochemical assays are required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Compared to other pyrrolidinone derivatives, 3-Methyl-5-(2-oxo-2-phenylethylidene)pyrrolidin-2-one is unique due to the presence of the phenylethylidene group. This structural feature imparts distinct chemical reactivity and biological activity. Similar compounds include:
3-Methylpyrrolidin-2-one: Lacks the phenylethylidene group, resulting in different reactivity.
5-Phenylpyrrolidin-2-one: Contains a phenyl group instead of phenylethylidene, leading to variations in chemical behavior and applications.
Article on “N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-serylglycyl-L-tyrosine”
Properties
CAS No. |
831181-42-1 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
3-methyl-5-phenacylidenepyrrolidin-2-one |
InChI |
InChI=1S/C13H13NO2/c1-9-7-11(14-13(9)16)8-12(15)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,14,16) |
InChI Key |
QGZONDATFQHQMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC(=O)C2=CC=CC=C2)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


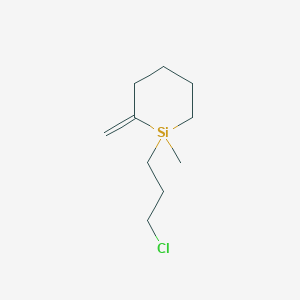
methanone](/img/structure/B14195094.png)
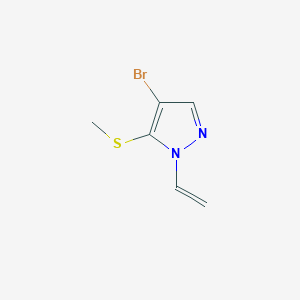
![(3R)-3-[cyclobutyl-[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride](/img/structure/B14195101.png)
![4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile](/img/structure/B14195106.png)
![{4-[Hydroxy(4-methylphenyl)methyl]phenyl}(4-methylphenyl)methanone](/img/structure/B14195114.png)
![Benzenecarbothioic acid, 4-cyano-, S-[2-(acetylamino)ethyl] ester](/img/structure/B14195119.png)

phosphane](/img/structure/B14195125.png)
![2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclohex-2-en-1-one](/img/structure/B14195129.png)
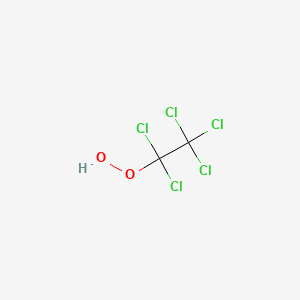
![8-Benzyl-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B14195143.png)

